(Z)-2-(4,4-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with two fluorine atoms and an imidamide group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the reaction of 4,4-difluoropiperidine with hydroxyacetimidamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4,4-difluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone
- (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone
- (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone
Uniqueness
(Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific structural features, such as the presence of the imidamide group and the (Z)-configuration
Properties
Molecular Formula |
C7H13F2N3O |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H13F2N3O/c8-7(9)1-3-12(4-2-7)5-6(10)11-13/h13H,1-5H2,(H2,10,11) |
InChI Key |
IQHFVMZWQITAPX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1(F)F)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC1(F)F)CC(=NO)N |
Origin of Product |
United States |
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